(5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid
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Overview
Description
(5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid is an organoboron compound that features both imidazole and furan rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The boronic acid group is then introduced via a borylation reaction using a suitable boron source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: (5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, (5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and the boronic acid group can interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of (5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
(1H-Imidazol-5-yl)boronic acid: Similar structure but lacks the furan ring.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Contains a furan ring but different heterocyclic structure.
Uniqueness: The uniqueness of (5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid lies in its combination of imidazole and furan rings with a boronic acid group. This combination provides a versatile platform for various chemical reactions and interactions, making it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C7H7BN2O3 |
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Molecular Weight |
177.96 g/mol |
IUPAC Name |
(5-imidazol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5,11-12H |
InChI Key |
AEECUEAYAGTQGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2C=CN=C2)(O)O |
Origin of Product |
United States |
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